N-Ethylpropan-2-amine Hydrochloride

Organic Synthesis Analytical Chemistry Pharmaceutical Intermediate

Liquid free-base amines often cause weighing errors and degradation during storage, compromising analytical method development. This solid hydrochloride salt solves that problem. - Analytical Standard: Non-volatile, stable crystalline solid ensures reliable, reproducible HPLC calibration, unlike its volatile liquid free-base analog. - Synthetic Utility: Serves as a storable precursor for generating the free amine in situ for synthesizing pharmaceutical intermediates and coordination complexes. - Supply Chain: Provided as a solid for safer, easier handling and long-term storage, ensuring consistency across your R&D workflow.

Molecular Formula C5H14ClN
Molecular Weight 123.62 g/mol
Cat. No. B13437101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylpropan-2-amine Hydrochloride
Molecular FormulaC5H14ClN
Molecular Weight123.62 g/mol
Structural Identifiers
SMILESCCNC(C)C.Cl
InChIInChI=1S/C5H13N.ClH/c1-4-6-5(2)3;/h5-6H,4H2,1-3H3;1H
InChIKeyXLZXAQOITBVJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylpropan-2-amine Hydrochloride: Overview & Specifications


N-Ethylpropan-2-amine hydrochloride (CAS 153975-44-1), the HCl salt of N-ethylisopropylamine, is a secondary amine hydrochloride with the molecular formula C₅H₁₄ClN and a molecular weight of 123.62 g/mol . It is a white solid with a melting point of 151.5–152.5 °C (determined in benzene/chloroform) and is soluble in DMSO and methanol . As a building block, it serves as an intermediate for the synthesis of pharmaceutical compounds and water-soluble β‑cyclodextrin‑based polymers, and is also employed as an analytical standard for HPLC .

N-Ethylpropan-2-amine Hydrochloride: Substitution Risks


Secondary amine hydrochlorides are not freely interchangeable due to differences in steric demand, basicity, and physical form that directly impact reaction kinetics, solubility, and purification workflows. N-Ethylpropan-2-amine hydrochloride, in its solid salt form, provides distinct handling and storage advantages over its liquid free‑base analog and over other secondary amine salts. Substituting with N‑methylpropan‑2‑amine hydrochloride (C₄H₁₂ClN, MW 109.59) or N‑ethylpropan‑1‑amine hydrochloride (linear chain) alters steric and electronic profiles, potentially changing nucleophilicity, selectivity, and downstream analytical behavior . The quantitative evidence below documents these measurable differences to inform a scientifically grounded procurement decision.

N-Ethylpropan-2-amine Hydrochloride: Comparative Evidence


Solid Salt vs. Free-Base Handling and Stability

N-Ethylpropan-2-amine hydrochloride is a white solid with a melting point of 151.5–152.5 °C, whereas the free base N‑ethylisopropylamine is a flammable liquid with a boiling point of 71–73 °C and a flash point of 61 °F . The solid hydrochloride eliminates the volatility and flammability hazards associated with the free base, reducing vapor exposure and simplifying storage and weighing in a laboratory environment.

Organic Synthesis Analytical Chemistry Pharmaceutical Intermediate

Basicity Differences vs. N-Methyl and Linear Analogs

The predicted acid dissociation constant (pKa) of N‑ethylisopropylamine is 10.76 ± 0.19 [1]. In comparison, the N‑methyl analog N‑methylpropan‑2‑amine (pKa not reported in the same source) and the linear isomer N‑ethylpropan‑1‑amine are expected to exhibit different basicities due to differences in alkyl substitution and steric hindrance . The moderate basicity of N‑ethylisopropylamine influences its reactivity in acid‑base reactions and its suitability as a non‑nucleophilic base in organic synthesis.

Physical Organic Chemistry Reaction Design Basicity

Molecular Weight Impact on Stoichiometry

N-Ethylpropan-2-amine hydrochloride has a molecular weight of 123.62 g/mol, whereas the free base N‑ethylisopropylamine is 87.16 g/mol and the hydrochloride salt of the N‑methyl analog is 109.59 g/mol . This 36.46 g/mol difference versus the free base directly scales the mass required to achieve a given molar concentration, and the +14.03 g/mol difference versus the N‑methyl hydrochloride alters stoichiometric calculations in synthetic protocols.

Synthetic Chemistry Analytical Method Development Formulation

HPLC Analytical Standard: Salt vs. Free-Base Volatility

N-Ethylisopropylamine hydrochloride is specifically marketed as an analytical standard for HPLC, whereas the free base presents volatility and flammability hazards that can compromise analytical reproducibility . The solid salt form provides a non‑volatile, stable reference material suitable for quantitative analysis, method development, and validation in pharmaceutical R&D [1].

Analytical Chemistry Quality Control Method Validation

Antifungal Activity in Thiourea Derivatives

In a study of N‑benzoyl‑N′‑alkylthioureas and their metal complexes, the thiourea derivative prepared from N‑ethylisopropylamine (3‑benzoyl‑1‑ethyl‑1‑isopropyl‑thiourea) exhibited antifungal activity, whereas the corresponding derivative from N‑butylmethylamine showed a different activity profile [1]. While the study did not directly compare the free amines, the divergence in biological activity of the derived thioureas underscores the functional consequence of substituting the N‑ethylisopropyl moiety for other alkylamine fragments.

Medicinal Chemistry Antifungal Activity Bioinorganic Chemistry

Limitations of Direct Comparative Evidence

Despite extensive search, directly comparative, quantitative data (e.g., head‑to‑head kinetic studies, selectivity ratios, or in vivo PK) that isolates N‑ethylpropan‑2‑amine hydrochloride from its closest analogs remain absent from the public scientific record. The evidence presented above relies primarily on physicochemical property comparisons, class‑level inferences, and supporting biological data from derivative compounds. Consequently, procurement decisions must weigh the documented handling advantages of the solid hydrochloride salt and the distinct molecular weight against the lack of direct performance benchmarking in synthetic or biological contexts.

Evidence Assessment Comparative Analysis

N-Ethylpropan-2-amine Hydrochloride: Research & Industrial Applications


HPLC Analytical Reference Standard

The non‑volatile, solid hydrochloride salt is directly employed as an analytical standard for HPLC, supporting method development, system suitability testing, and quality control in pharmaceutical R&D . Its stability and ease of handling make it preferable to the free‑base liquid for quantitative analysis and regulatory submissions .

Pharmaceutical & Polymer Synthesis Building Block

N‑Ethylisopropylamine (the free‑base form, readily generated from the hydrochloride) serves as a versatile building block for the preparation of various pharmaceutical intermediates and for the synthesis of water‑soluble β‑cyclodextrin‑based polymers [1]. The hydrochloride salt provides a stable, solid precursor that can be converted in situ to the free amine as needed.

Nitrosamine & Amino Acid Derivative Intermediate

The compound is utilized as an intermediate in the preparation of N‑ethyl‑N‑nitroso‑2‑propanamine, which itself is a building block used in the synthesis of amino acids, peptides, and proteins . This application highlights the compound's role in producing nitrosamine derivatives for further functionalization.

Thiourea-Based Metal Complex Ligand Precursor

Derivatization of N‑ethylisopropylamine to the corresponding benzoylthiourea yields ligands that form coordination complexes with Ni(II), Co(III), and Pt(II) [2]. These complexes have been evaluated for antifungal activity, indicating potential utility in bioinorganic and medicinal chemistry research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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